2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid
Overview
Description
“2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1343341-85-4 . It has a molecular weight of 207.27 . The IUPAC name of this compound is [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO2/c14-11(15)10-12(6-2-1-3-7-12)13-8-4-5-9-13/h4-5,8-9H,1-3,6-7,10H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 207.27 . Unfortunately, other specific properties like density, boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
Structural Stabilization through Intramolecular Interactions
One study highlights the stabilization of molecular conformation through intramolecular hydrogen bonds in derivatives of gabapentin, showcasing the importance of such structures in designing compounds with specific chemical properties. These hydrogen bonds lead to the formation of five- and seven-membered rings, contributing to the stability and packing of the molecules (Wani et al., 2013).
Synthesis and Characterization of Metal Complexes
Another application involves the synthesis and characterization of metal complexes with 2-(1H-imidazol-1-yl)acetates derived from cyclohexyl compounds. These complexes exhibit different coordination modes, indicating the versatility of these compounds in forming varied structural assemblies, which could be essential in materials science and coordination chemistry (Gan & Tang, 2011).
Potential Biological Activities
Research into the synthesis and characterization of Schiff base ligands from amino acid derivatives, including cyclohexyl-based compounds, has led to the discovery of compounds with antioxidant properties and selective inhibitory activities against xanthine oxidase. These findings suggest potential therapeutic applications in managing conditions related to oxidative stress and hyperuricemia (Ikram et al., 2015).
Synthesis of Cyclic Analogues
The development of cyclic γ-aminobutyric acid analogues through intermolecular photocycloaddition demonstrates the utility of these compounds in synthesizing bioactive molecules that could serve as analogues for neurotransmitters or as lead compounds for drug discovery (Petz et al., 2019).
Mechanism of Action
- Pyrrolopyrazine derivatives contain both pyrrole and pyrazine rings and have been found in natural sources such as plants, microbes, soil, and marine life .
- Pyrrolopyrazine derivatives may act through kinase inhibition, antimicrobial activity, and antiviral effects .
- A radical approach has been proposed for protodeboronation of alkyl boronic esters, which could be relevant to this compound’s reactivity .
- Alkyl radical species might participate in its action .
Target of Action
Mode of Action
Researchers can use this information to design new leads for treating various diseases . If you have any more questions or need additional information, feel free to ask! 😊
Properties
IUPAC Name |
2-cyclohexyl-2-pyrrol-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h4-5,8-11H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSDEICWWHWHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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